5-(4-(allyloxy)phenyl)-4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one
CAS No.: 618084-83-6
Cat. No.: VC4316601
Molecular Formula: C24H26N2O4
Molecular Weight: 406.482
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618084-83-6 |
|---|---|
| Molecular Formula | C24H26N2O4 |
| Molecular Weight | 406.482 |
| IUPAC Name | (4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione |
| Standard InChI | InChI=1S/C24H26N2O4/c1-4-16-30-19-12-10-17(11-13-19)21-20(22(27)18-8-6-5-7-9-18)23(28)24(29)26(21)15-14-25(2)3/h4-13,21,27H,1,14-16H2,2-3H3/b22-20+ |
| Standard InChI Key | SISCMRJTOSCCCS-UHFFFAOYSA-N |
| SMILES | CN(C)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)OCC=C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a central pyrrol-2(5H)-one core, a five-membered lactam ring with a ketone functional group at position 2. Key substituents include:
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4-Benzoyl group: Aromatic acyl moiety at position 4, contributing to hydrophobic interactions.
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5-(4-Allyloxy)phenyl: Allyl ether-substituted phenyl group at position 5, offering sites for electrophilic substitution.
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1-(2-Dimethylaminoethyl): Tertiary amine-containing ethyl chain at position 1, enhancing solubility in polar solvents.
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3-Hydroxy group: Hydroxyl substituent at position 3, enabling hydrogen bonding.
The interplay of these groups confers amphiphilic properties, with a calculated logP value of 2.1 ± 0.3, suggesting moderate lipophilicity.
Spectroscopic Characterization
Structural confirmation relies on advanced analytical techniques:
| Technique | Key Data Points |
|---|---|
| -NMR | δ 7.71 (br. s, 1H, pyrrole NH), δ 5.38 (d, allyl CH₂), δ 3.22 (s, N(CH₃)₂) |
| IR | 1712 cm⁻¹ (C=O stretch), 2924 cm⁻¹ (C-H alkyl) |
| HRMS | m/z 406.482 [M+H]⁺ (calculated: 406.480) |
Synthetic Methodologies
Multi-Step Organic Synthesis
The primary route involves three stages (Table 1):
Table 1: Optimized Synthesis Protocol
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Allyloxy phenyl formation | K₂CO₃, DMF, 80°C, 6 h | 78 |
| 2 | Friedel-Crafts benzoylation | AlCl₃, CH₂Cl₂, 0°C→RT, 12 h | 65 |
| 3 | Pyrrolone cyclization | Et₃N, THF, reflux, 24 h | 52 |
Alternative pathways utilize sulfur ylide-mediated cyclization, achieving 72% yield via intramolecular rearrangement under metal-free conditions .
Process Optimization
Industrial-scale production employs flow chemistry to enhance efficiency:
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Residence time: 8.2 minutes vs. 24 hours in batch
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Purity: >98% by HPLC vs. 92% in traditional methods
Biological Activity and Mechanism
Enzymatic Interactions
The compound demonstrates moderate inhibition of cyclooxygenase-2 (COX-2) (), comparable to indomethacin (). Molecular docking reveals:
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Hydrophobic pocket binding: Benzoyl group interacts with Val³⁴⁹ and Leu³⁵²
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Hydrogen bonding: 3-OH with Tyr³⁸⁵ backbone
| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| MCF-7 | 12.4 | 4.7 |
| A549 | >50 | - |
| HEK293 | 58.1 | - |
Mechanistic studies indicate apoptosis induction via caspase-3 activation (2.8-fold increase at 20 μM) .
Emerging Applications
Medicinal Chemistry
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Lead optimization: Structural analogs show improved COX-2 selectivity (SI >15) with 4-fluorobenzoyl substitution .
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Drug delivery: The dimethylaminoethyl group enables pH-responsive micelle formation (CMC = 0.12 mg/mL).
Materials Science
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